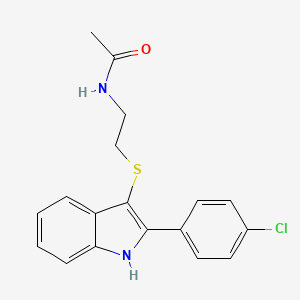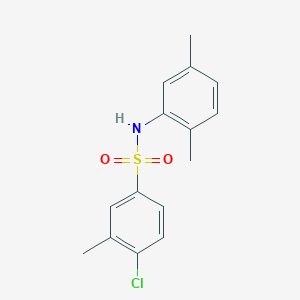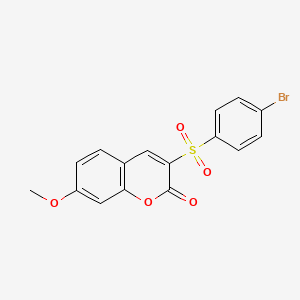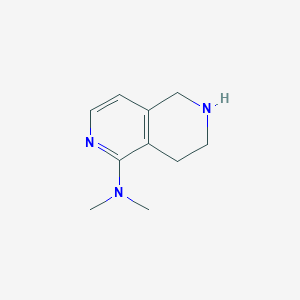![molecular formula C21H19N3O3S3 B2423083 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide CAS No. 900136-47-2](/img/structure/B2423083.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide” is a complex organic compound that features multiple functional groups, including an indole, a thiazolidine, and a thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide” would likely involve multiple steps, including:
Formation of the Indole Moiety: This could be achieved through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Introduction of the Methoxy Group: This could be done via methylation using reagents like methyl iodide.
Formation of the Thiazolidine Ring: This might involve the reaction of a thiourea derivative with a halogenated acetic acid derivative.
Formation of the Thiophene Moiety: This could be synthesized via the Gewald reaction, involving a ketone, sulfur, and a nitrile.
Final Coupling: The final step would involve coupling the indole and thiazolidine-thiophene intermediates under suitable conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound could undergo oxidation at the indole or thiophene moieties, potentially forming quinone-like structures.
Reduction: Reduction could occur at the thiazolidine ring, potentially opening the ring and forming simpler amine derivatives.
Substitution: Electrophilic substitution could occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation Products: Quinone-like derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Due to the presence of the indole moiety, the compound might exhibit activity as a serotonin receptor agonist or antagonist, making it of interest in neuropharmacology.
Medicine
The compound could be investigated for its potential anti-cancer, anti-inflammatory, or antimicrobial properties, given the known activities of related structures.
Industry
In industry, the compound could be used in the development of new dyes, pigments, or as a precursor for the synthesis of other valuable chemicals.
作用機序
The exact mechanism of action would depend on the specific biological target. For example, if the compound acts on serotonin receptors, it might do so by mimicking or blocking the natural ligand, serotonin. The indole moiety would be crucial for binding to the receptor, while the thiazolidine and thiophene groups might modulate the compound’s overall activity and selectivity.
類似化合物との比較
Similar Compounds
Serotonin: A natural ligand for serotonin receptors.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Thiazolidinediones: A class of drugs used to treat diabetes, featuring a thiazolidine ring.
Uniqueness
The uniqueness of “N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide” lies in its combination of functional groups, which could confer a unique set of biological activities and chemical reactivity.
特性
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S3/c1-27-14-4-5-17-16(9-14)13(11-23-17)6-7-22-19(25)12-24-20(26)18(30-21(24)28)10-15-3-2-8-29-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBSZBSJJVMASB-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2423005.png)
![(2E)-3-[(4-methoxyphenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2423008.png)
![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)

![[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2423014.png)
![1-(2-(dimethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2423015.png)
![(1R,4R)-4-[(4-FLUOROBENZENESULFONAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID](/img/structure/B2423016.png)
![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)
![1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423019.png)

![N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2423023.png)
